Cyclohexa-2,4-dien-1-imine
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Overview
Description
Cyclohexa-2,4-dien-1-imine is an organic compound characterized by a six-membered ring with two double bonds and an imine group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexa-2,4-dien-1-imine can be synthesized through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This reaction typically requires irradiation with visible light and can be conducted in solvents such as ethanol or ethanol-DMSO at temperatures below 38°C .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions for higher yields and ensuring the stability of the compound during production and storage.
Chemical Reactions Analysis
Types of Reactions: Cyclohexa-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with amines and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines are used under mild conditions, often in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadienones and amides.
Scientific Research Applications
Cyclohexa-2,4-dien-1-imine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in labeling amino functionalities in peptides and proteins.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cyclohexa-2,4-dien-1-imine involves its ability to undergo photolytic cleavage and form reactive intermediates such as ketenes. These intermediates can then react with nucleophiles to form various products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Cyclohexa-2,4-dien-1-imine can be compared to other similar compounds such as:
Cyclohexa-2,4-dien-1-one: This compound is similar in structure but lacks the imine group, making it less reactive in certain nucleophilic substitution reactions.
Cyclohexa-1,4-diene: An isomer of this compound, it has different reactivity due to the position of the double bonds.
Quinone imines: These compounds have a similar imine functionality but differ in their oxidation states and reactivity
This compound stands out due to its unique combination of a conjugated diene system and an imine group, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
CAS No. |
73654-79-2 |
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Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
cyclohexa-2,4-dien-1-imine |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-4,7H,5H2 |
InChI Key |
MPSZITJFIKCNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1=N |
Origin of Product |
United States |
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